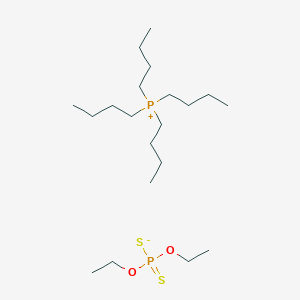
Tetrabutylphosphonium O,O-diethyl phosphorodithioate
Descripción general
Descripción
Synthesis Analysis
TBPD can be synthesized in a one-step reaction between phosphorus pentasulfide and dibutyl diethylphosphonate. The reaction is typically carried out in a solvent, such as acetonitrile, and under reflux conditions. The product is then purified through distillation, which yields a pure form of TBPD.Molecular Structure Analysis
The molecular formula of TBPD is C20H46O2P2S2 . The InChI representation of the molecule isInChI=1S/C16H36P.C4H11O2PS2/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7 (8,9)6-4-2/h5-16H2,1-4H3;3-4H2,1-2H3, (H,8,9)/q+1;/p-1 . Physical And Chemical Properties Analysis
TBPD is a colorless to pale yellow liquid. It has a molecular weight of 444.65 g/mol . It is insoluble in water, soluble in organic solvents, and has a strong odor.Aplicaciones Científicas De Investigación
Applications in Material Science and Chemistry
Phosphonium salts, including those similar to Tetrabutylphosphonium O,O-diethyl phosphorodithioate, have been explored for their utility in organic synthesis and catalysis. For example, Tetraarylphosphonium salts have demonstrated effectiveness in catalyzing carbon dioxide fixation at atmospheric pressure for the synthesis of cyclic carbonates, a reaction of significant interest for both environmental and industrial applications (Toda et al., 2016). Similarly, Palladium-catalyzed synthesis of functionalized tetraarylphosphonium salts showcases the versatility of phosphonium salts in producing a variety of chemically significant compounds (Marcoux & Charette, 2008).
Environmental Applications
Phosphonates and related compounds have been studied for their environmental impact and degradation processes. For instance, the photodegradation of phosphonates in water has been investigated, revealing that these compounds undergo UV light conversion, which is enhanced in the presence of iron, indicating potential pathways for environmental degradation of similar compounds (Lesueur, Pfeffer, & Fuerhacker, 2005).
Innovative Extraction Methods
Innovative applications such as the infrared-assisted extraction of salidroside from Rhodiola crenulata using Tetrabutylphosphonium hydroxide, a related phosphonium ionic liquid, demonstrate the role of these compounds in enhancing extraction efficiency for bioactive compounds (Li et al., 2015).
Enhanced CO2 Capture
Furthermore, fluorine-substituted phenolic ionic liquids, including tetrabutylphosphonium variants, have shown high performance in capturing CO2, with low viscosity facilitating rapid absorption and high capacity for CO2 capture, suggesting potential for similar phosphonium salts in environmental and energy-related applications (Zhang et al., 2015).
Propiedades
IUPAC Name |
diethoxy-sulfanylidene-sulfido-λ5-phosphane;tetrabutylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.C4H11O2PS2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7(8,9)6-4-2/h5-16H2,1-4H3;3-4H2,1-2H3,(H,8,9)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMYULOYDUWMOP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CCOP(=S)(OCC)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O2P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622110 | |
| Record name | Tetrabutylphosphanium O,O-diethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium O,O-diethyl phosphorodithioate | |
CAS RN |
96131-57-6 | |
| Record name | Tetrabutylphosphanium O,O-diethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium O,O-Diethyl Phosphorodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Chloromethyl)phenoxy]-6-methylpyrazine](/img/structure/B1629656.png)






